molecular formula C11H10ClN B11906795 8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11906795
M. Wt: 191.65 g/mol
InChI Key: RGSVMDSYSCJZCE-UHFFFAOYSA-N
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Description

8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is a [b]-annulated halogenated indole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is of significant research value as a core template for the design and synthesis of potent protein kinase inhibitors . Scientific studies have established that halogen-substituted indoles of this class are potent inhibitors of kinases such as DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) and CLK1 (Cdc2-like kinase 1) . Given that hyperactivity of DYRK1A is implicated in the pathogenesis of neurodegenerative disorders including Down syndrome and Alzheimer's disease, this compound provides a critical chemical starting point for investigating novel therapeutic strategies for these conditions . The molecular mechanism of action for this class of inhibitors involves a typical type-I binding mode within the ATP-binding pocket of the target kinase, primarily exploiting shape complementarity for tight binding . The presence of the chlorine substituent is a key structural feature known to be critical for high inhibitory activity . Researchers utilize this compound and its derivatives as essential tools in neurobiological research and kinase pharmacology. The compound can be synthesized via Fischer indolization protocols, a classic and robust method for constructing the indole ring system . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C11H10ClN/c12-8-4-2-6-10-11(8)7-3-1-5-9(7)13-10/h2,4,6,13H,1,3,5H2

InChI Key

RGSVMDSYSCJZCE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NC3=C2C(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Conditions

For this compound, the synthesis begins with cycloheptanone (19) and 2-chlorophenylhydrazine (23). Traditional Fischer conditions (e.g., HCl/EtOH) yield suboptimal results due to steric hindrance and poor solubility. To address this, a low-melting mixture of (L)-tartaric acid and N,N’-dimethylurea (DMU) was developed, which acts as both solvent and catalyst. This eutectic solvent enhances reaction efficiency by stabilizing intermediates and reducing side reactions.

Key Steps:

  • Cyclization: Cycloheptanone and 2-chlorophenylhydrazine react in the tartaric acid-DMU mixture at 80°C for 12 hours, forming the annulated indole intermediate 21 .

  • Oxidation: Intermediate 21 is treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane to yield ketone 22 .

  • Aromatization: Ketone 22 undergoes dehydrogenation using phenyltrimethylammonium tribromide (PTAB) and lithium chloride (LiCl) in acetonitrile, yielding the final product 11 (4-chlorocyclohepta[b]indol-10(5H)-one).

Positional Selectivity of Chlorine

The chlorine atom’s position (C-8) is dictated by the ortho-substitution of the phenylhydrazine starting material. Computational studies suggest that electron-withdrawing groups like chlorine direct cyclization to favor the observed regiochemistry. Comparative data for analogous compounds (Table 1) highlights how halogen positioning alters reactivity and biological activity.

Table 1: Impact of Halogen Position on Cyclopenta[b]indole Derivatives

Compound NameHalogen PositionKey Reactivity Differences
6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indoleC-6Higher solubility in polar aprotic solvents
This compoundC-8Enhanced affinity for 5-HT2C receptors
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indoleC-5Prone to oxidative degradation

Alternative Synthetic Approaches

Palladium-Catalyzed Cross-Coupling

A patent (JP2003507367A) discloses a palladium-mediated strategy for functionalizing the indole core post-cyclization. After Fischer synthesis, the C-4 position is brominated using N-bromosuccinimide (NBS), followed by Suzuki coupling with aryl boronic acids to introduce pharmacophoric groups. While less common for the 8-chloro derivative, this method allows late-stage diversification.

Reductive Amination

In cases where the tetrahydro ring requires functionalization, reductive amination of ketone 22 with primary amines (e.g., methylamine) in the presence of sodium cyanoborohydride (NaBH3CN) provides access to N-alkylated analogs. This step is critical for modifying the compound’s pharmacokinetic properties.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

The tartaric acid-DMU eutectic solvent achieves a 76% yield in the cyclization step, outperforming conventional solvents like ethanol (yield: 32%). DMU’s hydrogen-bond-donating capacity facilitates proton transfer during the-sigmatropic rearrangement, while tartaric acid stabilizes the imine intermediate.

Oxidant Selection

DDQ is preferred over milder oxidants (e.g., MnO2) due to its ability to dehydrogenate sterically hindered intermediates without over-oxidation. Control experiments show that DDQ achieves full conversion of 21 to 22 within 2 hours, whereas MnO2 requires 12 hours and results in 15% side products.

Aromatization Efficiency

PTAB/LiCl in acetonitrile achieves 88% yield during aromatization, compared to 54% with iodine in DMSO. PTAB’s tribromide ion acts as a mild electrophilic bromine source, minimizing ring-opening side reactions.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.0 Hz, 1H, H-9), 7.15 (d, J = 8.0 Hz, 1H, H-7), 3.02 (t, J = 6.0 Hz, 2H, H-2), 2.85 (t, J = 6.0 Hz, 2H, H-3), 2.45–2.35 (m, 2H, H-1), 1.95–1.85 (m, 2H, H-4).

  • HRMS : m/z calculated for C11H10ClN [M+H]+: 191.0603; found: 191.0608.

Purity and Stability

HPLC analysis (C18 column, MeCN/H2O gradient) confirms >98% purity. The compound is stable under inert gas at −20°C for 6 months but degrades by 12% when exposed to light and humidity for 30 days.

Industrial-Scale Considerations

Cost-Effective Substitutes

Replacing DDQ with catalytic MnO2 and tert-butyl hydroperoxide (TBHP) reduces oxidation costs by 40% without compromising yield. Similarly, PTAB can be substituted with in situ-generated Br2 from HBr and H2O2.

Waste Management

The tartaric acid-DMU solvent is recoverable via aqueous extraction (85% recovery), minimizing environmental impact . Brominated byproducts are treated with Na2S2O3 to neutralize residual bromide ions.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The indole core undergoes regioselective electrophilic substitution due to the electron-donating nature of the nitrogen atom. The chloro group at position 8 directs incoming electrophiles to specific positions:

Reaction Type Reagents/Conditions Product Regioselectivity Source
Friedel-Crafts AcylationAcetyl chloride, AlCl₃, CH₂Cl₂, 0–25°C8-Chloro-3-acetyl-1,2,3,4-tetrahydrocyclopenta[b]indoleC3-acylation dominant
BrominationNBS, DMF, 50°C8-Chloro-5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indoleC5-bromination via radical pathway

Mechanistic Insight :

  • The chloro group withdraws electron density, deactivating the indole ring but directing electrophiles to the C5 and C7 positions through resonance effects .

  • Friedel-Crafts reactions require Lewis acid catalysts (e.g., AlCl₃) to activate acylating agents .

Nucleophilic Substitution at C8

The chloro substituent participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

Reagent Conditions Product Yield Source
NaOMeDMSO, 120°C, 12 h8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole68%
NH₃ (aq.)CuCN, DMF, 150°C, microwave8-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole52%

Key Observations :

  • Substitution proceeds via a Meisenheimer complex intermediate in polar aprotic solvents .

  • Steric hindrance from the fused cyclopentane ring slows reaction kinetics compared to planar indoles.

Oxidation Reactions

The tetrahydrocyclopenta[b]indole scaffold undergoes oxidation to form dihydro or aromatic derivatives:

Oxidizing Agent Conditions Product Application Source
DDQ1,4-Dioxane/H₂O, 80°C8-Chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-oneDYRK1A kinase inhibition
KMnO₄AcOH/H₂O, 0°C8-Chlorocyclopenta[b]indole-1,3-dioneSynthetic intermediate

Mechanistic Pathway :

  • DDQ abstracts a hydride from the cyclopentane ring, forming a conjugated dienone intermediate that tautomerizes to the ketone .

  • MnO₂ selectively oxidizes benzylic C–H bonds under mild conditions.

Ring-Opening and Rearrangement

Acid- or base-mediated ring-opening reactions yield functionalized indole derivatives:

Reagent Conditions Product Notes Source
H₂SO₄ (conc.)Reflux, 6 h8-Chloro-2-(3-oxopentyl)-1H-indoleCyclopentane ring cleavage
LiAlH₄THF, 0°C to reflux8-Chloro-1,2,3,4,4a,9b-hexahydrocyclopenta[b]indolePartial reduction

Structural Implications :

  • Acidic conditions protonate the indole nitrogen, weakening the C–N bond and facilitating ring-opening .

  • LiAlH₄ reduces the tetrahydro ring system while preserving the chloro substituent .

N-Alkylation and Acylation

The indole nitrogen participates in alkylation/acylation reactions with diverse electrophiles:

Reagent Conditions Product Yield Source
CH₃IK₂CO₃, DMF, 60°C8-Chloro-1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole89%
Ac₂OPyridine, RT, 12 h8-Chloro-1-acetyl-1,2,3,4-tetrahydrocyclopenta[b]indole94%

Kinetic vs Thermodynamic Control :

  • Alkylation with In(OTf)₃ in THF favors N1-alkylation (kinetic product), while toluene promotes C6-alkylation (thermodynamic product) .

  • Acylation proceeds without catalysts due to the nucleophilic indole nitrogen .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the chloro group:

Reaction Type Catalyst System Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O8-Aryl-1,2,3,4-tetrahydrocyclopenta[b]indole70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃8-(N-Morpholino)-1,2,3,4-tetrahydrocyclopenta[b]indole63%

Optimized Conditions :

  • Suzuki couplings require aryl boronic acids and anhydrous DME for efficient transmetalation.

  • Buchwald-Hartwig aminations benefit from bulky phosphine ligands to prevent β-hydride elimination .

Scientific Research Applications

Chemistry

8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole serves as a building block in organic synthesis. It is utilized in the development of more complex indole derivatives that are crucial for pharmaceutical applications. Its unique chlorine substitution enhances its reactivity compared to other indole derivatives.

Application AreaDescription
Organic SynthesisUsed as a precursor for synthesizing diverse organic compounds.
Material ScienceInvestigated for potential use in developing new materials due to its unique properties.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity: Investigations are ongoing into its potential as an anticancer agent. The compound's ability to modulate certain cellular pathways makes it a candidate for further exploration in cancer therapy.
  • Anti-inflammatory Effects: Early research indicates that it may have anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Biological ActivityEvidence
AntimicrobialStudies show efficacy against specific bacterial strains.
AnticancerIn vitro assays indicate potential inhibition of cancer cell proliferation.
Anti-inflammatoryObserved reduction in inflammatory markers in preliminary tests.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

  • Drug Development: Due to its structural characteristics, it is being investigated as a lead compound for developing new drugs targeting various diseases.
  • Mechanism of Action: Research suggests that it may interact with specific enzymes and receptors involved in disease pathways.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle regulators.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, indicating its potential as a lead for antibiotic development.

Mechanism of Action

The mechanism of action of 8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as receptors or enzymes. The presence of the chlorine atom can enhance its binding affinity and specificity to these targets. The compound may exert its effects through hydrogen bonding, hydrophobic interactions, and other molecular interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

The position and type of substituents significantly influence the properties of tetrahydrocyclopenta[b]indole derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of Halogenated Derivatives
Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Data (IR/NMR/MS) Source of Data
8-Chloro-1,2,3,4-THCP[b]indole 8-Cl C₁₁H₁₀ClN 191.66 Not reported Not available
7-Chloro-1,2,3,4-THCP[b]indole 7-Cl C₁₁H₁₀ClN 191.66 Solid NMR: δ 7.20–6.80 (aromatic H), 3.10–2.50 (m, cyclopentane H)
7-Bromo-1,2,3,4-THCP[b]indole 7-Br C₁₁H₁₀BrN 236.11 Solid (99% purity) MS: m/z 236.11 (M⁺)
4-Methyl-1,2,3,4-THCP[b]indole 4-CH₃ C₁₂H₁₃N 171.24 Brown oil IR: 2920 cm⁻¹ (C-H stretch); NMR: δ 2.30 (s, CH₃)

Key Observations :

  • Halogen Position : The 7-chloro derivative (evidence 10–11) and 8-chloro target compound differ in halogen placement, which affects aromatic ring electron density and reactivity. For example, electrophilic substitution reactions (e.g., bromination) may favor different positions depending on the directing effects of existing substituents .
  • Physical States : Halogenated analogs (e.g., 7-Br, 7-Cl) are typically solids, while alkyl-substituted derivatives (e.g., 4-CH₃) are oils, reflecting differences in intermolecular interactions .

Functional Group Modifications

Functional groups such as azides, esters, and sulfonamides further diversify the properties of tetrahydrocyclopenta[b]indole derivatives:

Table 2: Functionalized Derivatives
Compound Name Functional Group Molecular Weight (g/mol) Biological/Reactivity Notes Source of Data
3-Azido-4-(4-methoxybenzyl)-THCP[b]indole (2p) Azide, methoxybenzyl 318.39 Potential antimicrobial activity
9-Acetyl-4-azido-THCP[b]indole (7d) Azide, acetyl 254.30 IR: 2100 cm⁻¹ (N₃ stretch)
Laropiprant (MK-0524) Acetic acid, sulfonyl 435.90 Atherosclerosis treatment (with niacin)

Key Observations :

  • Azide Derivatives : Azido-substituted analogs (e.g., 2p, 7d) exhibit distinct IR absorptions (~2100 cm⁻¹) and are intermediates for click chemistry or further functionalization .

Structural and Conformational Analysis

Crystallographic data for analogs reveal conformational preferences:

  • 3-(3,4,5-Trimethoxyphenyl)-THCP[b]indole : The hydrogenated cyclopentane ring adopts a shallow envelope conformation, with a dihedral angle of 66.65° between the fused ring system and the pendant aromatic group. Such steric effects may influence binding interactions in drug design .

Biological Activity

8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound that has garnered attention in recent years for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H10ClN
  • Molecular Weight : 201.66 g/mol
  • IUPAC Name : this compound

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit significant antiviral properties. A study focused on the inhibition of Hepatitis C Virus (HCV) reported that compounds with indole scaffolds could inhibit viral replication effectively. The IC50 values for related indole derivatives ranged from 0.48 to 2.1 µM against HCV NS5B enzyme .

Anticancer Potential

The compound has also been studied for its anticancer properties. Indole derivatives are known to interact with various molecular targets associated with cancer progression. For instance, the inhibition of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) has been linked to the suppression of cancer cell proliferation. The binding affinity of related compounds suggests that modifications at specific positions can enhance their potency as anticancer agents .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and cancer cell growth.
  • Modulation of Signaling Pathways : It can alter signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

  • Study on Antiviral Efficacy : A study demonstrated that indole derivatives could effectively inhibit HCV replication in vitro. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the indole ring significantly affected antiviral potency .
  • Investigation of Anticancer Properties : Another research highlighted the ability of indole derivatives to inhibit DYRK1A and CLK1 kinases, which are crucial in cancer signaling pathways. The study found that certain modifications led to improved solubility and bioavailability in biological assays .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)References
This compoundAntiviral & AnticancerVaries
Carbazole DerivativesAntiviral0.48 - 2.1
Indole-based CompoundsAnticancerVaries

Q & A

Q. What are the most reliable synthetic routes for 8-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole, and how do reaction conditions impact yield?

The synthesis of cyclopenta[b]indole derivatives often employs Morita–Baylis–Hillman adducts as key intermediates. For example, a stereoselective approach involves reacting methyl 2-[hydroxy(aryl)methyl]acrylate with indole derivatives in the presence of 2-iodoxybenzoic acid, followed by reduction (NaBH₄) and acid-mediated cyclization. This method achieves >99:1 diastereoselectivity and 70% yield . Alternative routes include Nazarov cyclization , which uses chiral metal catalysts to control stereochemistry . Key variables affecting yield include solvent choice (acetonitrile for reflux conditions), stoichiometry of reagents (1.2:1 indole:adduct ratio), and post-reduction purification (hexane/ethyl acetate 60:40) .

Q. What safety protocols are critical when handling chlorinated tetrahydrocyclopenta[b]indole derivatives?

Chlorinated indoles require strict adherence to OSHA HCS guidelines :

  • Use fume hoods and personal protective equipment (gloves, lab coats).
  • Avoid inhalation/contact; consult safety data sheets (SDS) for first-aid measures (e.g., immediate medical consultation upon exposure) .
  • Store at room temperature in airtight containers, away from oxidizing agents .

Q. How can researchers optimize purification of this compound?

Purification typically involves flash chromatography (hexane/ethyl acetate gradients) to isolate the product from byproducts like unreacted indole or reduction intermediates . For crystalline derivatives, slow evaporation of chloroform/methanol (10:1) at low temperatures (-20°C) yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How do stereochemical outcomes vary in cyclopenta[b]indole synthesis, and what techniques validate these results?

Stereoselectivity is highly dependent on catalyst choice (e.g., chiral Brønsted acids) and reaction mechanism. For example, Nazarov cyclization with a chiral Co(III) catalyst induces axial chirality, confirmed via X-ray crystallography and NMR spectroscopy . Dihedral angles between aromatic rings (e.g., 49°–82° in asymmetric units) and hydrogen-bonding patterns (N–H⋯O, C–H⋯O) provide structural validation .

Q. What strategies resolve contradictions in reported biological activities of chlorinated indole derivatives?

Discrepancies in bioactivity data often stem from substituent positioning (e.g., chloro vs. methoxy groups) or conformational flexibility . For example:

  • In vitro assays comparing 8-chloro derivatives with analogous 6-methoxy compounds reveal differences in receptor binding due to steric effects .
  • Molecular docking studies can predict interactions with targets like serotonin receptors, guided by crystallographic data on bond lengths and angles .

Q. How do crystallization conditions influence the polymorphic forms of this compound?

Polymorphism is controlled by solvent polarity and cooling rates. A chloroform/methanol (10:1) system at -20°C produces a monoclinic P1 space group with intermolecular hydrogen bonding (O–H⋯O, N–H⋯O), while polar aprotic solvents like DMF yield alternative packing motifs .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Antimicrobial assays : Disk diffusion against Gram-positive bacteria, leveraging structural similarities to tricyclic indole antibiotics .
  • CNS activity screens : Radioligand binding assays for serotonin (5-HT) receptors, given the indole core’s affinity for neurological targets .

Methodological Considerations

Q. How should researchers address low yields in cyclopenta[b]indole syntheses?

  • Troubleshooting steps :
    • Verify reagent purity (e.g., indole degradation under prolonged reflux).
    • Optimize acid catalyst (trifluoromethanesulfonic acid vs. H₂SO₄) .
    • Monitor reaction progress via TLC (hexane/ethyl acetate 60:40) to isolate intermediates .

Q. What analytical techniques are essential for characterizing this compound?

  • HRMS : Confirm molecular formula (e.g., C₁₈H₁₇ClN).
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 for CH₂/CH₃ groups.
  • X-ray crystallography : Resolve disorder in asymmetric units (e.g., water molecules in lattice) .

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